3-Methylpimelic acid, a dicarboxylic acid with the molecular formula , is an important compound in organic chemistry. It is classified under branched-chain dicarboxylic acids and is structurally related to pimelic acid, featuring a methyl group at the third carbon position. This compound has garnered attention due to its potential applications in various scientific fields, including biochemistry and material sciences.
3-Methylpimelic acid can be derived from several natural and synthetic sources. It is often identified in biological samples through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) . In terms of classification, it falls under the category of dicarboxylic acids, which are characterized by the presence of two carboxylic acid groups. These acids play significant roles in metabolic pathways and industrial applications.
The synthesis of 3-Methylpimelic acid can be achieved through various chemical reactions. One prominent method involves the anodic coupling of monomethyl esters of methylmalonic acid and adipic acid via the Kolbe electrolysis reaction . This process allows for the formation of dicarboxylic acids by utilizing electrical energy to drive the reaction.
The molecular structure of 3-Methylpimelic acid features a straight-chain backbone with two carboxylic acid functional groups located at either end of the molecule. The presence of a methyl group at the third carbon introduces branching, contributing to its unique properties.
This representation highlights the dicarboxylic nature and branching due to the methyl group.
3-Methylpimelic acid participates in various chemical reactions typical for dicarboxylic acids, including esterification, amidation, and decarboxylation reactions.
The mechanism by which 3-Methylpimelic acid exerts its effects in biological systems involves its role as a metabolic intermediate. It is involved in various biochemical pathways, including fatty acid metabolism and energy production processes.
3-Methylpimelic acid has various scientific uses:
The biosynthesis of 3-methylpimelic acid exemplifies evolutionary adaptations in dicarboxylate metabolism across bacteria. In Bacillus subtilis, this pathway originates from fatty acid biosynthesis, where cerulenin (a FabF inhibitor) reduces biotin production, while mutant strains with cerulenin-resistant FabF show enhanced biotin output. This confirms fatty acid synthesis as the evolutionary source of the pimelate backbone [1]. Isotopic labeling studies using ¹³C-acetate demonstrate that the pimelate moiety arises via head-to-tail acetate condensations, analogous to fatty acid elongation [1] [5]. Notably, Escherichia coli employs a distinct BioC-BioH pathway involving S-adenosylmethionine (SAM)-dependent methylation to "disguise" malonyl-ACP as a fatty acid precursor, enabling elongation to pimeloyl-ACP methyl ester. In contrast, some Bacillus species utilize BioI cytochrome P450 to cleave fatty acids to pimelate analogs, revealing divergent evolutionary solutions [1] [5].
Table 1: Evolutionary Divergence in Methylated Dicarboxylate Pathways
Organism | Key Enzymes | Methylation Step | Pimelate Source |
---|---|---|---|
E. coli | BioC (Class I MTase) | Malonyl-ACP → Methyl ester | Fatty acid mimicry |
B. subtilis | BioW (acyl-CoA ligase) | Free pimelate → Pimeloyl-CoA | Fatty acid synthesis |
B. cereus | BioI (P450) | Fatty acid chain cleavage | ACP-bound intermediates |
ACP serves as the central scaffold for 3-methylpimelate precursor assembly. Its 4'-phosphopantetheine prosthetic group acts as a "swinging arm," covalently binding methylpimeloyl intermediates via thioester linkages [3] [7]. In E. coli, the methyl ester of pimeloyl-ACP is a critical intermediate, synthesized through two cycles of fatty acid elongation after BioC methylates malonyl-ACP. The methyl group masks the ω-carboxyl charge, allowing hydrophobic enzyme pockets to accommodate the intermediate [5]. Experimental evidence shows that monomethyl pimelate rescues biotin auxotrophy in bioC mutants only when acyl-ACP synthetase (AasS) is present, confirming ACP's essential role [5]. The chain length specificity (C7 for pimelate) is enforced by the ketosynthase-chain length factor (KS-CLF) complex, which terminates elongation after seven carbons [1] [3].
Methyltransferases (MTases) are pivotal for introducing methyl groups into dicarboxylate chains. Class I MTases (e.g., BioC) adopt a Rossmann fold that binds SAM in an extended conformation, facilitating methyl transfer to malonyl-ACP [4] [8]. The catalytic mechanism involves an SN2 nucleophilic attack, where the substrate's carboxyl oxygen attacks SAM's methyl group, yielding S-adenosylhomocysteine (SAH) [8]. In contrast, Class III MTases (e.g., cobalt-precorrin-4 MTase) dimerize and bind SAM in a bent conformation, exposing the methyl group to bulky substrates like tetrapyrroles [4] [8]. BioC's specificity ensures only malonyl-ACP is methylated, preventing off-target reactions. This precision is critical in B. subtilis, where methylated dicarboxylates serve as biotin precursors rather than secondary metabolites [1] [5].
Table 2: Methyltransferases in Dicarboxylate Biosynthesis
Class | Structure | SAM Binding | Key Motif | Biological Role |
---|---|---|---|---|
I | Rossmann fold | Extended | GxGxG | Malonyl-ACP methylation |
III | Antiparallel β-sheet | Bent | None conserved | Tetrapyrrole methylation |
BioH esterase is the gatekeeper for determining the C7 chain length in 3-methylpimelate synthesis. It hydrolyzes the methyl ester of pimeloyl-ACP but not shorter (C4–C6) or longer (C8–C11) dicarboxylate analogs [5]. Structural studies reveal a hydrophobic pocket that accommodates precisely seven methylene units, with catalytic residues (Ser-His-Asp triad) positioned to cleave esters of pimelic acid exclusively [1] [5]. Mutagenesis of substrate-contact residues expands activity to C6 chains, confirming steric control over specificity. In pathways producing 3-methylpimelate, methyl branches may alter this selectivity by distorting substrate geometry, though direct evidence remains limited [1] [5]. Notably, B. subtilis bypasses BioH via the pimeloyl-CoA synthetase BioW, indicating evolutionary flexibility in chain-length regulation [1].
Table 3: Substrate Specificity of BioH-like Esterases
Substrate | Chain Length | Hydrolysis by BioH | Structural Determinant |
---|---|---|---|
Monomethyl pimelate | C7 | Yes | Optimal pocket fit |
Monomethyl glutarate | C5 | No | Incomplete hydrophobic contact |
Monomethyl suberate | C8 | No | Steric clash in binding tunnel |
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